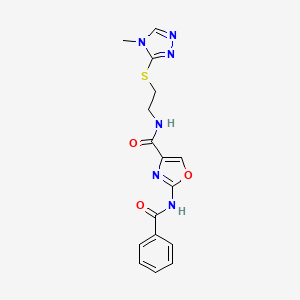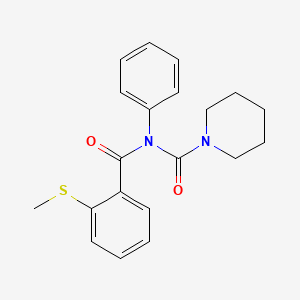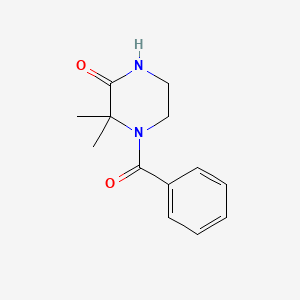
2-(biphenyl-3-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(biphenyl-3-yl)-N-phenylacetamide, also known as BPAPA, is a chemical compound that has been extensively studied for its potential use in scientific research. BPAPA is a member of the amide class of compounds, which are known for their diverse range of biological activities.
Scientific Research Applications
2-(biphenyl-3-yl)-N-phenylacetamide has been studied for its potential use in a variety of scientific research applications. One area of research has focused on this compound's ability to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are of interest in the treatment of Alzheimer's disease, as decreased levels of acetylcholine are associated with cognitive decline.
Another area of research has focused on this compound's potential as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, making it a potential tool for the detection of copper in biological samples.
Mechanism of Action
The mechanism of action of 2-(biphenyl-3-yl)-N-phenylacetamide is not fully understood. However, studies have suggested that this compound interacts with the active site of AChE, preventing the breakdown of acetylcholine. This results in an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its activity as an AChE inhibitor, this compound has been shown to have antioxidant properties and to inhibit the activity of the enzyme butyrylcholinesterase (BChE), which is involved in the breakdown of the neurotransmitter butyrylcholine.
Advantages and Limitations for Lab Experiments
One advantage of 2-(biphenyl-3-yl)-N-phenylacetamide is its ability to selectively bind to copper ions, making it a potential tool for the detection of copper in biological samples. Additionally, this compound's activity as an AChE inhibitor makes it of interest in the treatment of Alzheimer's disease.
One limitation of this compound is its relatively low yield during synthesis. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential use in certain research applications.
Future Directions
For research on 2-(biphenyl-3-yl)-N-phenylacetamide could include further studies on its potential as a fluorescent probe for the detection of metal ions, as well as investigations into its activity as an AChE inhibitor and its potential use in the treatment of Alzheimer's disease. Additionally, further research could be done to better understand the mechanism of action of this compound and its potential use in other areas of scientific research.
Synthesis Methods
2-(biphenyl-3-yl)-N-phenylacetamide can be synthesized using a variety of methods, including the reaction of 3-bromobiphenyl with N-phenylacetamide in the presence of a palladium catalyst. Other methods include the reaction of 3-iodobiphenyl with N-phenylacetamide and the reaction of 3-chlorobiphenyl with N-phenylacetamide in the presence of a copper catalyst. The yield of this compound can vary depending on the synthesis method used.
properties
IUPAC Name |
N-phenyl-2-(3-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO/c22-20(21-19-12-5-2-6-13-19)15-16-8-7-11-18(14-16)17-9-3-1-4-10-17/h1-14H,15H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAMRZVUWSNOSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2703113.png)


![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2703116.png)
![(E)-3-(2-tert-butylanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2703121.png)


![5-[(3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2703126.png)
![6-methyl-N-[(Z)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide](/img/structure/B2703127.png)
![7-Chloro-3,4-dihydro-1h-benzo[b]azepine-2,5-dione](/img/structure/B2703128.png)
![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-propylbenzenesulfonamide](/img/structure/B2703129.png)
![10-Methyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2703131.png)

